molecular formula C11H16N2 B13303741 7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane

Cat. No.: B13303741
M. Wt: 176.26 g/mol
InChI Key: KNSRYAQKLTVUKF-UHFFFAOYSA-N
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Description

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[221]heptane typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent such as tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure combined with the pyrrole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

7-(1H-pyrrol-2-ylmethyl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H16N2/c1-2-9(12-7-1)8-13-10-3-4-11(13)6-5-10/h1-2,7,10-12H,3-6,8H2

InChI Key

KNSRYAQKLTVUKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2CC3=CC=CN3

Origin of Product

United States

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